molecular formula C10H8BrNO2 B6589230 4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one CAS No. 2137825-57-9

4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one

Cat. No.: B6589230
CAS No.: 2137825-57-9
M. Wt: 254.1
InChI Key:
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Description

4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one is a chemical compound belonging to the class of dihydroisoquinolinones. This compound is characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 8th position on the isoquinolinone ring. Dihydroisoquinolinones are known for their diverse biological and pharmacological properties, making them significant in various fields of scientific research.

Preparation Methods

The synthesis of 4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. This strategy allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position.

Chemical Reactions Analysis

4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinolinone derivatives, while reduction can yield tetrahydroisoquinoline derivatives .

Scientific Research Applications

4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one has several scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, dihydroisoquinolinones are studied for their potential pharmacological activities, including anti-nausea, antidiabetic, and antiallergy properties . Additionally, this compound is used in the development of new drug candidates due to its suitable size and moderate polarity as a pharmacophore.

Mechanism of Action

The mechanism of action of 4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the pharmacological properties being studied .

Comparison with Similar Compounds

4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one can be compared with other similar compounds, such as 4-bromo-7-methoxy-1,2-dihydroisoquinolin-1-one and 4-bromo-5-methoxy-1,2-dihydroisoquinolin-1-one . These compounds share a similar core structure but differ in the position of the methoxy group. The unique positioning of the methoxy group in this compound may influence its biological activity and pharmacological properties, making it distinct from its analogs.

Properties

CAS No.

2137825-57-9

Molecular Formula

C10H8BrNO2

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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